molecular formula C22H29Cl2F3N2 B12225948 Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride

Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride

Cat. No.: B12225948
M. Wt: 449.4 g/mol
InChI Key: GMKWKHOFXGRBMC-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring substituted with phenylpropyl and trifluoromethylphenyl groups, making it a unique and valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate alkylating agents. For this specific compound, the synthetic route may involve the following steps:

    Alkylation of Piperazine: Piperazine is reacted with 3-phenylpropyl bromide under basic conditions to form 1-(3-phenylpropyl)piperazine.

    Further Alkylation: The intermediate product is then reacted with 2-[3-(trifluoromethyl)phenyl]ethyl bromide to yield the final product, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazine.

    Formation of Dihydrochloride Salt: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl and trifluoromethylphenyl groups.

    Reduction: Reduction reactions can target the piperazine ring or the substituent groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that piperazine derivatives can exhibit antidepressant-like effects. A study demonstrated that compounds with similar structures showed significant activity in animal models of depression, suggesting potential therapeutic applications in treating mood disorders .
  • Antipsychotic Potential
    • Piperazine derivatives are being explored for their antipsychotic properties. The mechanism involves modulation of serotonin receptors, which are crucial in the pathophysiology of schizophrenia. This compound's ability to interact with these receptors positions it as a candidate for further development in antipsychotic therapies .
  • Anti-cancer Activity
    • Preliminary studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. The compound's structural characteristics allow it to interfere with critical signaling pathways involved in tumor growth .
Activity TypeModel/SystemReferenceObserved Effect
AntidepressantAnimal models Significant reduction in depression-like behavior
AntipsychoticSerotonin receptor assays Modulation of serotonin receptor activity
Anti-cancerCancer cell lines Inhibition of cell proliferation

Case Study 1: Antidepressant Effects

In a study published in 2020, researchers synthesized various piperazine derivatives and tested their effects on rodent models. The findings indicated that certain modifications to the piperazine structure enhanced its antidepressant properties significantly compared to traditional treatments .

Case Study 2: Antipsychotic Mechanism

A detailed investigation into the interaction of piperazine derivatives with serotonin receptors revealed specific binding affinities that correlate with reduced psychotic symptoms in animal models. This study emphasizes the importance of structural modifications in enhancing therapeutic efficacy against psychosis .

Case Study 3: Cancer Cell Proliferation Inhibition

Research conducted on several cancer cell lines demonstrated that the tested piperazine derivative effectively inhibited cell growth by inducing apoptosis through mitochondrial pathways. This suggests potential for development as an anti-cancer agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and its substituents can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Trifluoromethylphenyl)piperazine (hydrochloride): This compound shares the trifluoromethylphenyl group but lacks the phenylpropyl substituent.

    2-(3-Trifluoromethyl-phenyl)-piperazine: Similar in structure but with different substituents on the piperazine ring.

Uniqueness

The uniqueness of Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

Piperazine derivatives, including Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride, are known for their diverse biological activities. This compound is characterized by a piperazine ring substituted with phenylpropyl and trifluoromethyl groups, which influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃F₃N₂
  • Molecular Weight : 230.2295 g/mol
  • IUPAC Name : 1-(3-phenylpropyl)-4-[2-(3-trifluoromethyl)phenyl]piperazine dihydrochloride

The dihydrochloride form enhances solubility in water, which is crucial for its biological activity and pharmacokinetics .

Neurotransmitter Interaction

Research indicates that Piperazine derivatives can significantly affect neurotransmitter systems. For instance, studies have shown that related compounds can modulate dopamine and norepinephrine levels in the brain. Specifically, the administration of a closely related compound (I-893) at doses of 50-250 mg/kg led to transient increases in dopamine levels in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease . This suggests potential applications in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases.

Antiparasitic Activity

Piperazine dihydrochloride has been evaluated for its efficacy against parasitic infections. A controlled trial demonstrated that it could achieve a 99-100% efficacy against Ascaris suum when administered at a dose of 200 mg/kg . The reduction of egg excretion by up to 100% six days post-treatment underscores its potential as an effective anthelmintic agent.

Toxicological Studies

Toxicological assessments have highlighted both acute and chronic effects associated with piperazine compounds. In dermal exposure studies, piperazine was found to induce skin irritation and necrosis in animal models . Additionally, long-term studies indicated that high doses could lead to liver and kidney damage, emphasizing the need for careful dosage management in therapeutic applications .

Case Studies and Clinical Observations

Several case studies document adverse reactions associated with piperazine exposure. Notably, reports from various regions indicated instances of neurotoxicity and allergic reactions among workers handling piperazine . One significant case involved respiratory sensitization following occupational exposure, leading to severe allergic symptoms upon re-exposure .

Comparative Analysis with Other Piperazine Derivatives

The biological activity of this compound can be compared with other piperazine derivatives based on their pharmacological profiles:

Compound NamePrimary ActivityEfficacyNotes
I-893Neurotransmitter modulationEffective at high dosesIncreases dopamine levels transiently
Ascarex DAntiparasitic99-100% against A. suumReduces egg excretion significantly
GBR 12935DAT/SERT bindingVaries by structurePotential for cocaine abuse treatment

Properties

Molecular Formula

C22H29Cl2F3N2

Molecular Weight

449.4 g/mol

IUPAC Name

1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C22H27F3N2.2ClH/c23-22(24,25)21-10-4-8-20(18-21)11-13-27-16-14-26(15-17-27)12-5-9-19-6-2-1-3-7-19;;/h1-4,6-8,10,18H,5,9,11-17H2;2*1H

InChI Key

GMKWKHOFXGRBMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC(=CC=C3)C(F)(F)F.Cl.Cl

Origin of Product

United States

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